Odor Profile Divergence: Fruity-Floral Character of 4-Methyl-2-phenylhex-2-enal vs. Cocoa-Nutty Profile of 5-Methyl-2-phenylhex-2-enal
The primary organoleptic differentiation between 4-methyl-2-phenylhex-2-enal and its closest positional isomer, 5-methyl-2-phenylhex-2-enal (CAS 21834-92-4, Cocal), lies in their odor profiles. The target compound is described by authoritative databases as possessing a strong fruity and floral odor . In contrast, the 5-methyl analog is consistently characterized as having a bitter cocoa, nutty, honey, and roasted aroma with green undertones [1]. This qualitative divergence is attributed to the methyl group position (C4 vs. C5) on the hexenal backbone, which alters the compound's interaction with olfactory receptors. No intermediate or overlapping odor descriptor is reported across these sources, indicating a discrete, non-interchangeable organoleptic identity.
| Evidence Dimension | Odor character descriptors |
|---|---|
| Target Compound Data | Strong fruity and floral odor |
| Comparator Or Baseline | 5-Methyl-2-phenylhex-2-enal (CAS 21834-92-4): Bitter cocoa, nutty, brown, honey, roasted, green aroma |
| Quantified Difference | Qualitatively distinct odor categories with zero descriptor overlap; fruity-floral vs. cocoa-nutty |
| Conditions | Odor evaluation from multiple authoritative databases (Guidechem, TGSC, FAO, Parchem) |
Why This Matters
For fragrance and flavor procurement, the discrete odor profiles mean these isomers target entirely different sensory applications—floral/fruity compositions versus chocolate/cocoa accords—making them non-substitutable without reformulating the entire fragrance or flavor profile.
- [1] FAO. Online Edition: Specifications for Flavourings. 5-Methyl-2-phenylhex-2-enal. CAS 21834-92-4. Physical form/odour: 'Colourless to slightly yellow liquid; Cocoa-like aroma.' https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1472/ View Source
